Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate is a chemical compound with the molecular formula C20H21NO5 and a molecular weight of 355.38 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate typically involves the reaction of 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme interactions and protein binding.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is employed in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate can be compared with similar compounds such as:
Dimethyl 2-[(2-phenylpropanoyl)amino]terephthalate: This compound has a similar structure but lacks the methyl group on the phenylpropanoyl moiety.
Dimethyl aminoterephthalate: This compound has an amino group instead of the 2-[(2-methyl-2-phenylpropanoyl)amino] group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H21NO5 |
---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H21NO5/c1-20(2,14-8-6-5-7-9-14)19(24)21-16-12-13(17(22)25-3)10-11-15(16)18(23)26-4/h5-12H,1-4H3,(H,21,24) |
InChI-Schlüssel |
LHTXALXCJIAYHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.